364616-66-0 vs. PB01 (CAS 368434-78-0): Fluorine-Driven Lipophilicity Modulation
The title compound incorporates a 4-fluorobenzyl group at N7 in place of the unsubstituted benzyl group found in PB01 (CAS 368434-78-0). Calculated logP for the title compound is 2.64 (ZINC database), while PB01 (C₁₈H₂₁N₅O₃, MW 355.39) has a predicted logP approximately 0.3–0.5 units lower based on the absence of the fluorine atom. In general medicinal chemistry, aromatic fluorination increases lipophilicity by 0.2–0.4 logP units per fluorine and enhances membrane permeability while simultaneously blocking metabolic para‑hydroxylation [1][2]. This physicochemical divergence predicts that the title compound will exhibit altered tissue distribution, metabolic half‑life, and CYP450 susceptibility compared to PB01, despite sharing an identical purine‑2,6‑dione core and C8‑morpholino substitution pattern [3].
| Evidence Dimension | Calculated lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.637 (ZINC predicted) |
| Comparator Or Baseline | PB01 (CAS 368434-78-0, 7-benzyl analog): logP not experimentally reported; predicted ~2.2–2.3 based on non-fluorinated benzyl |
| Quantified Difference | ΔlogP ≈ +0.3 to +0.4 (predicted, fluorine contribution) |
| Conditions | In silico logP prediction (ZINC docking.org database) |
Why This Matters
The logP difference directly influences compound partitioning, membrane permeability, and metabolic clearance rates, making the title compound a distinct chemical tool for probing fluorination effects within the purine‑2,6‑dione DPP‑4 inhibitor series.
- [1] ZINC Database. ZINC000328856765 (7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione). http://zinc.docking.org/substances/ZINC000328856765/ View Source
- [2] Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of Fluorine in Medicinal Chemistry. J Med Chem. 2015;58(21):8315-8359. doi:10.1021/acs.jmedchem.5b00258 View Source
- [3] Bisht P, Bhattacharya A, Pal A, Singh R, Verma SK. Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach. Eur J Med Chem. 2025;283:117160. doi:10.1016/j.ejmech.2024.117160 View Source
